Phosphine oxide, tris(p-chlorophenyl)-

Description

The exact mass of the compound Phosphine oxide, tris(p-chlorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10066. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphine oxide, tris(p-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, tris(p-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

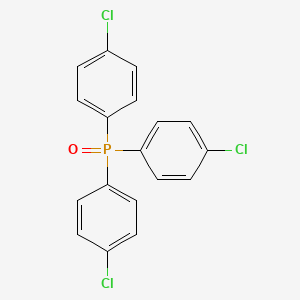

Structure

3D Structure

Properties

IUPAC Name |

1-bis(4-chlorophenyl)phosphoryl-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBIMMKVOGMMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196613 | |

| Record name | Phosphine oxide, tris(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4576-56-1 | |

| Record name | Tris(4-chlorophenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4576-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, tris(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004576561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(p-chlorophenyl)phosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, tris(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-chlorophenyl)phosphine oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EVV6SBP6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of Tris(4-chlorophenyl)phosphine Oxide

Foreword: The Unseen Architecture of a Molecule

In the realm of drug development and materials science, the precise characterization of a molecule is not merely a procedural formality; it is the very foundation upon which innovation is built. Tris(4-chlorophenyl)phosphine oxide, a molecule of significant interest due to its potential applications stemming from its unique electronic and structural properties, is a case in point. Its three chlorophenyl groups, arranged tetrahedrally around a central phosphorus-oxygen core, create a distinct electronic environment that dictates its reactivity, stability, and potential as a ligand or functional material. To truly harness its capabilities, we must first understand its intricate architecture, and for that, we turn to the language of spectroscopy.

This guide is designed for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. It is not a rigid recitation of data but a narrative journey into the heart of tris(4-chlorophenyl)phosphine oxide's spectral identity. We will not only present the spectral data but also delve into the causality behind the experimental choices and the logic that underpins our interpretation. Each spectroscopic technique is a unique lens, and by combining their insights, we construct a comprehensive and self-validating portrait of this fascinating molecule.

I. The Structural and Electronic Landscape of Tris(4-chlorophenyl)phosphine Oxide

Before we immerse ourselves in the spectral data, it is paramount to understand the structural features of tris(4-chlorophenyl)phosphine oxide that will govern its interaction with electromagnetic radiation. The molecule possesses a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-chlorophenyl rings. The phosphorus-oxygen bond is highly polar, creating a significant dipole moment. The three aromatic rings are not coplanar and are expected to exhibit restricted rotation, influencing the magnetic environments of the aromatic protons and carbons. The presence of chlorine atoms, with their characteristic isotopic distribution, will also leave a distinct signature in the mass spectrum.

Caption: Molecular structure of tris(4-chlorophenyl)phosphine oxide.

II. Synthesis of Tris(4-chlorophenyl)phosphine Oxide: A Controlled Oxidation

The most common and efficient method for the preparation of tris(4-chlorophenyl)phosphine oxide is the oxidation of its corresponding phosphine, tris(4-chlorophenyl)phosphine. While aerial oxidation is possible, it is often slow and can lead to side products. A more controlled and reliable method involves the use of an oxidizing agent such as hydrogen peroxide.

Experimental Protocol: Oxidation of Tris(4-chlorophenyl)phosphine

-

Dissolution: Dissolve tris(4-chlorophenyl)phosphine (1.0 eq) in a suitable organic solvent such as acetone or dichloromethane in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is critical to ensure complete dissolution of the starting material and the product.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is a crucial step to control the exothermicity of the oxidation reaction and prevent the formation of byproducts.

-

Addition of Oxidant: Add a 30% aqueous solution of hydrogen peroxide (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting phosphine signal and the appearance of a new, downfield-shifted signal corresponding to the phosphine oxide indicates the completion of the reaction.

-

Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Add a sufficient amount of water and extract the product with dichloromethane. The organic layer is then washed with a saturated solution of sodium sulfite to quench any remaining peroxide, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield pure tris(4-chlorophenyl)phosphine oxide as a white solid.

Caption: Experimental workflow for the synthesis of tris(4-chlorophenyl)phosphine oxide.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tris(4-chlorophenyl)phosphine oxide, ¹H, ¹³C, and ³¹P NMR provide a wealth of information about its connectivity and electronic environment.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of tris(4-chlorophenyl)phosphine oxide is expected to show two sets of signals in the aromatic region, corresponding to the protons ortho and meta to the phosphorus-bound carbon. Due to the C₃ symmetry of the molecule, all three 4-chlorophenyl rings are chemically equivalent.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.6-7.8 | Doublet of doublets | J(H,H) ≈ 8.5, J(P,H) ≈ 11 | Protons ortho to P |

| ~7.4-7.6 | Doublet of doublets | J(H,H) ≈ 8.5, J(P,H) ≈ 2 | Protons meta to P |

Note: These are expected values based on analogous compounds. Actual values may vary depending on the solvent and instrument.

The protons ortho to the phosphorus atom are expected to resonate at a lower field due to the deshielding effect of the electron-withdrawing phosphine oxide group and will exhibit a larger coupling to the phosphorus nucleus.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the symmetry, only four signals are expected for the aromatic carbons.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Coupling Constant (J(P,C), Hz) | Assignment |

| ~133-135 | ~100-110 | C-P (ipso-carbon) |

| ~132-134 | ~10-15 | C-H (ortho) |

| ~128-130 | ~10-15 | C-H (meta) |

| ~138-140 | ~3-5 | C-Cl (para) |

Note: These are expected values based on analogous compounds. Actual values may vary depending on the solvent and instrument.

The ipso-carbon (directly attached to the phosphorus) will show the largest coupling constant to the phosphorus nucleus.

C. ³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive technique for phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment. For phosphine oxides, the signal is typically found in a downfield region compared to the corresponding phosphine.

Expected ³¹P NMR Spectral Data:

| Chemical Shift (δ, ppm) |

| ~25-35 |

Note: This is an expected value based on analogous compounds. Actual values may vary depending on the solvent and instrument.

The significant downfield shift from the corresponding phosphine (typically in the range of -5 to -15 ppm) is a clear indication of the oxidation of phosphorus.

IV. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1190-1210 | Strong | P=O stretch |

| ~1430-1450 | Medium | P-C (aryl) stretch |

| ~1080-1100 | Strong | C-Cl stretch |

| ~3050-3100 | Weak | Aromatic C-H stretch |

| ~1580, 1480 | Medium | Aromatic C=C stretch |

Note: These are expected values based on analogous compounds. Actual values may vary depending on the solvent and instrument.

The most characteristic absorption in the IR spectrum of tris(4-chlorophenyl)phosphine oxide is the strong P=O stretching vibration. Its position can be influenced by the electronic effects of the substituents on the phenyl rings.

V. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Assignment |

| ~380 | High | [M]⁺ (molecular ion) |

| ~382 | High | [M+2]⁺ |

| ~384 | Medium | [M+4]⁺ |

Note: The exact m/z values will depend on the isotopic composition.

Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of three chlorine atoms in the molecule.

VI. Conclusion: A Unified Spectral Portrait

The spectral data of tris(4-chlorophenyl)phosphine oxide, when considered in concert, provide a comprehensive and unambiguous characterization of its molecular structure. The NMR spectra define the connectivity of the atoms and the electronic environment of the nuclei. The IR spectrum confirms the presence of key functional groups, most notably the P=O bond. Finally, the mass spectrum provides the molecular weight and the elemental composition, with the isotopic pattern of chlorine serving as a definitive confirmation. This multi-faceted approach, grounded in the principles of causality and self-validation, is the cornerstone of modern chemical analysis and is indispensable for the advancement of research and development in the chemical and pharmaceutical sciences.

VII. References

-

Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 2012 , 41(6), 1742-1754. [Link]

-

PubChem Compound Summary for CID 13097, Triphenylphosphine oxide. National Center for Biotechnology Information. [Link]

-

Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Organic & Biomolecular Chemistry, 2004 , 2(13), 1822-1824. [Link]

"Phosphine oxide, tris(p-chlorophenyl)-" physical properties

The following technical guide is structured to serve as a definitive reference for "Phosphine oxide, tris(p-chlorophenyl)-" (CAS: 4576-56-1), synthesizing fundamental physical data with advanced application insights.

High-Purity Ligand & Functional Material Guide

Executive Summary & Chemical Identity

Tris(4-chlorophenyl)phosphine oxide (TCP-O) is a symmetric organophosphorus compound distinguished by its high thermal stability and unique electronic properties derived from the para-chloro substituents.[1] Unlike its parent phosphine, the oxide form is air-stable and serves as a critical Lewis base in crystal engineering and a high-performance building block in optoelectronic materials (Room Temperature Phosphorescence).

Core Identifiers

| Parameter | Detail |

| IUPAC Name | Tris(4-chlorophenyl)phosphane oxide |

| Common Synonyms | Tri(p-chlorophenyl)phosphine oxide; TCP-O |

| CAS Registry Number | 4576-56-1 (Note: Do not confuse with the reduced phosphine, CAS 1159-54-2) |

| Molecular Formula | |

| Molecular Weight | 381.62 g/mol |

| SMILES | O=P(c1ccc(Cl)cc1)(c2ccc(Cl)cc2)c3ccc(Cl)cc3 |

Physical & Thermodynamic Properties

The introduction of electron-withdrawing chlorine atoms at the para-position significantly alters the lattice energy and solubility profile compared to the unsubstituted Triphenylphosphine oxide (TPPO).

Thermal & Solid-State Metrics

| Property | Value / Range | Contextual Insight |

| Melting Point | 175 – 177 °C | Significantly higher than the reduced phosphine (~100–103 °C), indicating strong intermolecular dipole-dipole interactions in the crystal lattice. |

| Boiling Point | ~524 °C (Predicted) | Decomposition typically precedes boiling at atmospheric pressure. |

| Density | ~1.41 g/cm³ | Higher density than TPPO due to heavy atom (Cl) incorporation. |

| Appearance | White crystalline solid | Often crystallizes as needles or prisms depending on the solvent system. |

Solubility Profile

-

High Solubility: Chloroform (

), Dichloromethane ( -

Moderate Solubility: Ethyl Acetate, Acetone, hot Alcohols.

-

Insoluble: Water, Hexanes, cold Diethyl Ether.

-

Purification Tip: The compound can be recrystallized effectively from a mixture of Ethyl Acetate/Hexane or Methanol , leveraging its steep solubility curve in hot polar solvents.

Spectroscopic Characterization (Self-Validation)

For researchers verifying synthesized or purchased material, the following spectral fingerprints are the standard for purity assessment.

Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the p-Cl group exerts a shielding effect on the phosphorus nucleus relative to TPPO.

| Nucleus | Chemical Shift ( | Multiplicity / Coupling Constants | Structural Assignment |

| 26.8 ppm | Singlet ( | Characteristic P(V)=O center. (TPPO is typically ~29 ppm). | |

| 7.60 – 7.54 ppm | Multiplet (6H) | Ortho-protons (relative to P). | |

| 7.49 – 7.45 ppm | Multiplet (6H) | Meta-protons (adjacent to Cl).[2] | |

| 139.2 ppm | Doublet ( | Para-carbon (C-Cl).[2] | |

| 130.3 ppm | Doublet ( | Ipso-carbon (C-P).[2] |

Mass Spectrometry[5]

-

HRMS (ESI+): Calculated for

. -

Pattern: Distinct isotope pattern due to three chlorine atoms (

vs

Synthesis & Purification Protocol

Objective: Efficient oxidation of Tris(4-chlorophenyl)phosphine to the oxide with >95% yield.

Reaction Workflow

The oxidation is rapid and exothermic. While air oxidation is slow, chemical oxidants ensure complete conversion.

Figure 1: Standard oxidation workflow for high-purity synthesis.

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 eq of Tris(4-chlorophenyl)phosphine in Dichloromethane (DCM).

-

Oxidation: Cool to 0°C. Add 1.1 eq of Hydrogen Peroxide (30% aq) or m-CPBA dropwise.

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (the oxide is much more polar than the phosphine) or

NMR (shift moves from ~-9 ppm to +26.8 ppm). -

Workup: Wash organic layer with saturated

(to quench peroxides), then brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize the white residue from hot Ethyl Acetate, adding Hexanes to induce precipitation if necessary.

Advanced Applications: Optoelectronics & Crystal Engineering

While historically a byproduct, TCP-O has emerged as a functional material in its own right.

Room Temperature Phosphorescence (RTP)

Recent studies (2023-2024) utilize TCP-O as a scaffold for organic RTP materials.[3]

-

Mechanism: The heavy atom effect of the chlorine substituents facilitates intersystem crossing (ISC) from singlet to triplet states.

-

Crystal Packing: The

moiety acts as a strong hydrogen bond acceptor (

Electronic Tuning of Metal Complexes

In coordination chemistry, the electron-withdrawing p-Cl groups reduce the electron density on the oxygen atom compared to TPPO.

-

Effect: This makes TCP-O a weaker Lewis base but a more chemically robust ligand under oxidative conditions. It is used to fine-tune the Lewis acidity of metal centers in catalytic cycles.

Figure 2: Electronic influence of chloro-substituents on the P=O donor strength.

Safety & Handling

-

GHS Classification: Warning.[4]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Unlike the phosphine precursor, the oxide is not sensitive to air oxidation, making it stable for long-term storage at room temperature.

References

-

CAS Common Chemistry. Tris(4-chlorophenyl)phosphine oxide (CAS 4576-56-1).[5][6][7] American Chemical Society.[5] Link[5][6]

-

ChemicalBook. Tri(4-chlorophenyl)phosphine oxide Properties and Safety.Link

-

Royal Society of Chemistry (RSC). Syntheses of [17O]Aryl Sulfoxides, Selenoxides, Phosphine Oxides. (Includes detailed NMR characterization: 31P, 13C, 1H). Link

-

Zhang, Y. et al. Eosin Y-Catalyzed Photooxidation of Triarylphosphines under Visible Light Irradiation. (Melting point and spectral verification). Link

-

Wang, M. et al. Conjugation-Modulated Excitonic Coupling Brightens Multiple Triplet Excited States. J. Am. Chem. Soc. 2023. (Application in RTP and crystal engineering). Link

Sources

- 1. Phosphine oxide, (4-chlorophenyl)diphenyl- | 34303-18-9 | Benchchem [benchchem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tris(4-chlorophenyl)phosphine | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. FDA全球物质登记数据库-T [drugfuture.com]

- 7. Tri(4-chlorophenyl)phosphine oxide | 4576-56-1 [chemicalbook.com]

An In-depth Technical Guide to Tris(4-chlorophenyl)phosphine Oxide and its Precursor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Niche Phosphine Oxide

In the landscape of organophosphorus chemistry, triarylphosphines and their corresponding oxides are foundational components, serving as ligands, catalysts, and reagents in a multitude of synthetic applications. The subject of this guide, tris(4-chlorophenyl)phosphine oxide , represents a specific, electron-deficient member of this family. However, a review of the scientific literature and commercial catalogs reveals a notable disparity: while its precursor, tris(4-chlorophenyl)phosphine , is well-documented and commercially available, the phosphine oxide is encountered far less frequently.

This guide addresses this information gap by providing a comprehensive technical overview of tris(4-chlorophenyl)phosphine oxide. To do so with scientific integrity, we must first ground our discussion in the well-characterized chemistry of its phosphine precursor. The synthesis of the oxide invariably proceeds from the phosphine, and its properties and potential applications are best understood by comparison to its parent compound.

Therefore, this document is structured to first detail the known properties, synthesis, and applications of tris(4-chlorophenyl)phosphine (CAS: 1159-54-2). We will then leverage this foundation to present a validated protocol for its oxidation and explore the inferred properties and promising applications of the target compound, tris(4-chlorophenyl)phosphine oxide, drawing insights from closely related chemical analogues.

Part 1: Core Compound Identification and Physicochemical Properties

A clear distinction between the trivalent phosphine and the pentavalent phosphine oxide is critical. The central phosphorus atom in the phosphine possesses a lone pair of electrons, making it an excellent nucleophile and ligand for transition metals. In the phosphine oxide, this lone pair has formed a stable, polar double bond with an oxygen atom, fundamentally altering its reactivity.

Quantitative data for the precursor, tris(4-chlorophenyl)phosphine, is readily available from commercial suppliers and crystallographic studies.[1][2][3] Data for the phosphine oxide is less direct but can be reliably inferred.

| Property | Tris(4-chlorophenyl)phosphine | Tris(4-chlorophenyl)phosphine Oxide |

| CAS Number | 1159-54-2[1][2][4] | Not definitively assigned in major databases |

| Molecular Formula | C₁₈H₁₂Cl₃P[1][2] | C₁₈H₁₂Cl₃OP |

| Molecular Weight | 365.62 g/mol [1][2] | 381.62 g/mol |

| Appearance | White to off-white powder or crystals[2] | Expected to be a white crystalline solid |

| Melting Point | 100-103 °C[2] | Expected to be significantly higher than the phosphine |

| Solubility | Insoluble in water; soluble in organic solvents | Expected to have low water solubility but higher polarity |

| IUPAC Name | Tris(4-chlorophenyl)phosphane[2] | Tris(4-chlorophenyl)phosphine oxide |

Part 2: Synthesis and Characterization Workflow

The most direct and reliable pathway to tris(4-chlorophenyl)phosphine oxide is through the oxidation of its phosphine precursor. This is a standard and high-yielding transformation in organophosphorus chemistry.

Step 1: Synthesis of Tris(4-chlorophenyl)phosphine

The synthesis of triarylphosphines is typically achieved via a Grignard reaction. The causality here is the nucleophilic character of the Grignard reagent, which readily displaces the chloride ions from phosphorus trichloride (PCl₃).

Protocol:

-

Grignard Reagent Formation: Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, by reacting 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Phosphine Synthesis: Slowly add a solution of phosphorus trichloride (PCl₃) in the same anhydrous solvent to the cooled Grignard reagent (typically 0 °C). The stoichiometry is critical; a 3:1 molar ratio of the Grignard reagent to PCl₃ is required.

-

Quenching and Work-up: After the addition is complete and the reaction has stirred to completion (monitored by TLC or GC), the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization, typically from ethanol or a hexane/ethyl acetate mixture, to yield pure tris(4-chlorophenyl)phosphine as a white solid.

Step 2: Oxidation to Tris(4-chlorophenyl)phosphine Oxide

The lone pair on the phosphorus atom of the phosphine is readily oxidized. Hydrogen peroxide is a common, effective, and clean oxidant for this purpose, with water being the only byproduct.

Protocol:

-

Dissolution: Dissolve tris(4-chlorophenyl)phosphine in a suitable solvent, such as acetone or dichloromethane, in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath (0 °C). Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise with vigorous stirring. The reaction is typically exothermic.

-

Monitoring: The progress of the oxidation can be monitored by thin-layer chromatography (TLC), observing the disappearance of the phosphine spot and the appearance of a more polar spot for the phosphine oxide.

-

Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid is the crude phosphine oxide.

-

Purification: Due to the significantly higher polarity of the phosphine oxide compared to the starting phosphine, purification is readily achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

This two-step workflow provides a reliable and scalable method for producing the target compound from commercially available starting materials.

Part 3: Applications in Research and Development

The applications of these compounds are dictated by their electronic properties. The three electron-withdrawing chlorine atoms decrease the electron density on the phosphorus atom compared to the parent triphenylphosphine.

Applications of Tris(4-chlorophenyl)phosphine (as a Ligand)

This phosphine is primarily used as a ligand in transition metal-catalyzed reactions. Its electron-deficient nature can influence the catalytic cycle, affecting reaction rates and selectivity. It is a suitable ligand for a wide array of cross-coupling reactions.[4]

-

Palladium-Catalyzed Cross-Coupling: It is employed in fundamental reactions such as Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings.[4]

-

Rhodium-Catalyzed Reactions: It serves as a cocatalyst in rhodium-catalyzed hydrogenations and the regioselective alkenylation of aromatic C-H bonds.[4][5]

-

Other Catalytic Systems: It has also been used in platinum-catalyzed allylations and regioselective carbomagnesiation reactions.[4][5]

The choice of this ligand over others, like triphenylphosphine, is motivated by the need to tune the electronic properties of the metal center to optimize a specific catalytic transformation.

Potential Applications of Tris(4-chlorophenyl)phosphine Oxide

While specific, widespread applications for tris(4-chlorophenyl)phosphine oxide are not yet established in the literature, its function can be reliably predicted based on the behavior of analogous phosphine oxides.

-

Stabilizing Ligand in Catalysis: A study on the enantioselective epoxidation of enones using a chiral lanthanum complex found that tris(4-fluorophenyl)phosphine oxide was a remarkably effective additive for stabilizing the catalyst, leading to higher yields and enantioselectivities.[6][7] The study noted that less-donating para-substituents were more effective.[6] Given the similar electron-withdrawing nature of chlorine, tris(4-chlorophenyl)phosphine oxide is a prime candidate for a similar role in stabilizing highly reactive or sensitive metal catalysts.

-

Crystallization Aid: Triphenylphosphine oxide (TPPO) is famously used as a "crystallization chaperone." Its polar P=O group readily forms hydrogen bonds with molecules possessing H-bond donor groups (like alcohols or amines), promoting the formation of well-ordered co-crystals. Tris(4-chlorophenyl)phosphine oxide, with its highly polar P=O bond, would be expected to perform a similar function, potentially for different classes of molecules where its electronic and steric profile is advantageous.

-

Luminescent Materials: Recent research has identified both tris(4-chlorophenyl)phosphine and its oxide as model systems for investigating luminescence enhancement in organic phosphine-based compounds.[3] This suggests a potential application in the field of optoelectronics, such as in organic light-emitting diodes (OLEDs) or sensor development.

Part 4: Safety, Handling, and Storage

Proper handling of organophosphorus compounds is paramount. The safety information provided here is based on the Safety Data Sheet (SDS) for the precursor, tris(4-chlorophenyl)phosphine . Similar, if not identical, precautions should be taken for the phosphine oxide derivative.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 or N95 respirator may be required.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

The phosphine is noted as being air-sensitive, suggesting that handling under an inert atmosphere is best practice to prevent slow oxidation.[2]

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents.

-

Conclusion

Tris(4-chlorophenyl)phosphine oxide is a valuable yet under-documented compound in the arsenal of organophosphorus chemistry. While its direct characterization and application data are sparse, a robust understanding can be built from its well-characterized precursor, tris(4-chlorophenyl)phosphine. The synthetic route via oxidation of the phosphine is straightforward and reliable. Based on established chemical principles and data from analogous compounds, tris(4-chlorophenyl)phosphine oxide holds significant potential as a catalyst-stabilizing agent, a specialized crystallization aid, and a component in advanced optoelectronic materials. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the promising applications of this compound.

References

-

Kino, R., Daikai, K., Kawanami, T., Furuno, H., & Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2(13), 1822-1824. Available at: [Link]

-

Ereztech. (n.d.). Tris(4-chlorophenyl)phosphine. Retrieved February 7, 2026, from [Link]

-

Unilong Industry Co., Ltd. (n.d.). Tris(4-chlorophenyl)phosphine CAS 1159-54-2. Retrieved February 7, 2026, from [Link]

-

Sivakumar, K., Fun, H.-K., Ooi, M. F., Anwair, M. A. S., Gan, E. E., Jackson, W. R., & Teo, S.-B. (1996). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2243-2245. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). Retrieved February 7, 2026, from [Link]

-

Grabulosa, A. (Ed.). (2021). Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 945-961. Available at: [Link]

Sources

- 1. Tris(4-chlorophenyl)phosphine | CAS 1159-54-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Tris(4-chlorophenyl)phosphine | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]

- 3. researchgate.net [researchgate.net]

- 4. Tris(4-chlorophenyl)phosphine 95 1159-54-2 [sigmaaldrich.com]

- 5. unilongindustry.com [unilongindustry.com]

- 6. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones [organic-chemistry.org]

- 7. Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Tris(4-chlorophenyl)phosphine Oxide: A Technical Guide to Solid-State Properties and Synthesis

The following technical guide details the physicochemical profile, synthesis, and solid-state applications of Tris(4-chlorophenyl)phosphine oxide.

Executive Summary & Physicochemical Profile

Tris(4-chlorophenyl)phosphine oxide (T4CPPO) is a highly crystalline organophosphorus compound characterized by a polarized phosphoryl (

Crucial Distinction: Researchers frequently confuse T4CPPO with its precursor, tris(4-chlorophenyl)phosphine. The oxide is thermodynamically more stable and exhibits a significantly higher melting point due to strong dipolar intermolecular interactions.

Core Data Table

| Property | Specification | Notes |

| CAS Number | 4576-56-1 | Note:[2][3][4][5] Do not confuse with Phosphine (CAS 1159-54-2) |

| Melting Point | 175 – 177 °C | Distinctly higher than the phosphine precursor (100–103 °C) |

| Molecular Formula | ||

| Molecular Weight | 381.62 g/mol | |

| Appearance | White crystalline solid | Forms needles or prisms depending on solvent |

| Solubility | Soluble in | Insoluble in water; limited solubility in cold alcohols |

Thermodynamics of the Solid State

The melting point of T4CPPO (175–177 °C) is not merely a physical constant but a direct readout of its lattice energy. Understanding this requires analyzing the supramolecular synthons driving its crystallization.

The Phosphoryl Dipole Driver

Unlike tertiary phosphines, which rely primarily on weak van der Waals forces, the phosphine oxide moiety (

-

Mechanism: The oxygen of the

group engages in multiple -

Lattice Stabilization: The electron-withdrawing chlorine atoms at the para position increase the acidity of the aromatic protons, thereby strengthening these

interactions and elevating the melting point relative to non-halogenated analogs (e.g., Triphenylphosphine oxide, MP ~156 °C).

Luminescence and Electronic Isolation

Recent studies indicate that T4CPPO exhibits Room Temperature Phosphorescence (RTP) properties. The tetrahedral phosphorus center acts as an "insulator," breaking conjugation between the aromatic rings. This electronic isolation, combined with rigid crystal packing, suppresses non-radiative decay pathways, making T4CPPO a valuable scaffold for deep-blue emission materials.

Synthesis and Purification Protocol

The following protocol describes the controlled oxidation of tris(4-chlorophenyl)phosphine. This method is preferred over direct Grignard synthesis for its higher yield and purity profile.

Reagents & Equipment

-

Precursor: Tris(4-chlorophenyl)phosphine (CAS 1159-54-2).[4][6]

-

Oxidant: Hydrogen Peroxide (30% aq.) or m-CPBA (for anhydrous requirements).

-

Solvent: Dichloromethane (DCM) or Acetone.

-

Monitoring: TLC (Silica, Hexane:EtOAc 3:1) or

NMR.

Step-by-Step Workflow

-

Dissolution: Dissolve 10 mmol of the phosphine precursor in 50 mL of DCM. Ensure complete solvation.

-

Oxidation: Cool the solution to 0 °C. Add 1.5 equivalents of oxidant dropwise. The reaction is exothermic; maintain temperature <10 °C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Check TLC. The phosphine (high

) should disappear, replaced by the oxide (lower

-

-

Quench & Wash: Wash the organic layer with saturated

(to remove excess oxidant), followed by brine. -

Drying: Dry over anhydrous

and concentrate in vacuo. -

Recrystallization (Critical): The crude solid often contains trace phosphine. Recrystallize from hot Toluene or Ethanol .

-

Target: White needles.

-

Validation: Measure MP.[7] If <170 °C, recrystallize again.

-

Visualization of Synthesis Logic

Caption: Figure 1. Synthesis workflow converting the P(III) precursor to the P(V) oxide, emphasizing the critical recrystallization step to achieve the target melting point.

Analytical Characterization & Validation

To ensure the material is suitable for high-precision applications (e.g., drug cocrystals), rely on this multi-modal validation strategy.

Differential Scanning Calorimetry (DSC)

-

Protocol: Seal 2-5 mg of sample in an aluminum pan.

-

Ramp: 5 °C/min or 10 °C/min under

flow. -

Acceptance Criteria: A sharp endothermic peak with an onset temperature of 175 ± 1 °C . Broad peaks indicate amorphous content or residual solvent.

Nuclear Magnetic Resonance ( NMR)

Phosphorus NMR is the definitive test for oxidation state.

-

Phosphine (Impurity): Typically appears at

-6 to -10 ppm. -

Phosphine Oxide (Target): Shifts significantly downfield to

+20 to +30 ppm (exact shift depends on solvent, e.g., -

Standard: Use 85%

as an external standard (

Applications in Crystal Engineering

T4CPPO is a "supramolecular reagent" used to modulate the solubility and stability of Active Pharmaceutical Ingredients (APIs).

Cocrystallization Mechanism

The

-

Phenols: Forming

motifs. -

Carboxylic Acids: Forming heterosynthons.

-

Sulfonamides: Relevant for drug delivery systems.

Interaction Pathway Diagram

Caption: Figure 2. The supramolecular assembly logic where T4CPPO acts as a stabilizing host for proton-donating APIs.

References

-

CAS Common Chemistry. (n.d.).[3] Tris(4-chlorophenyl)phosphine oxide (CAS 4576-56-1).[2][3][4] American Chemical Society.[3] Retrieved from [Link][3]

-

PubChem. (n.d.). Tris(4-chlorophenyl)phosphine (Precursor Data).[1][4][8] National Library of Medicine. Retrieved from [Link][8]

-

Ladd, C. L. (2017). Tris(4-fluorophenyl)phosphine and Analogs. (Context on synthesis and oxidation of halogenated phosphines). ResearchGate. Retrieved from [Link]

-

American Chemical Society. (2023). Conjugation-Modulated Excitonic Coupling Brightens Multiple Triplet Excited States. (Detailed characterization of T4CPPO crystal structure and purity). J. Am. Chem. Soc. Retrieved from [Link]

Sources

- 1. Phosphine oxide, (4-chlorophenyl)diphenyl- | 34303-18-9 | Benchchem [benchchem.com]

- 2. Tri(4-chlorophenyl)phosphine oxide | 4576-56-1 [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. TRIS(4-CHLOROPHENYL)PHOSPHINE | 1159-54-2 [chemicalbook.com]

- 5. CAS#:4576-56-1 | Phosphine oxide, tris(4-chlorophenyl)- (9CI) | Chemsrc [chemsrc.com]

- 6. unilongindustry.com [unilongindustry.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Tris(4-chlorophenyl)phosphine | Tris(p-chlorophenyl)phosphine | C18H12Cl3P - Ereztech [ereztech.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tris(p-chlorophenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-chlorophenyl)phosphine oxide is an organophosphorus compound of significant interest in various fields of chemical research, including materials science and as a ligand in catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This technical guide provides a detailed analysis of the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide, offering insights into spectral interpretation, the underlying principles of chemical shifts and coupling constants, and a practical protocol for data acquisition.

Molecular Structure and Proton Environments

Tris(p-chlorophenyl)phosphine oxide possesses a tetrahedral phosphorus center bonded to an oxygen atom and three p-chlorophenyl groups. Due to the symmetry of the molecule, all three p-chlorophenyl groups are chemically equivalent. Within each p-chlorophenyl ring, there are two distinct proton environments:

-

Hortho : The two protons ortho to the phosphorus-carbon bond.

-

Hmeta : The two protons meta to the phosphorus-carbon bond.

This equivalence simplifies the ¹H NMR spectrum, which is expected to show two signals in the aromatic region.

Figure 1. Molecular structure of tris(p-chlorophenyl)phosphine oxide highlighting the ortho and meta proton environments.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of triphenylphosphine oxide in CDCl₃ typically shows complex multiplets in the range of 7.4-7.8 ppm. The introduction of a chlorine atom at the para position of each phenyl ring will influence the chemical shifts of the remaining aromatic protons. Chlorine is an electron-withdrawing group through induction, which generally deshields aromatic protons, causing a downfield shift (to a higher ppm value)[1][2].

Therefore, the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide is predicted to exhibit two distinct signals in the aromatic region, both appearing as doublets of doublets.

-

Hortho Protons: These protons are expected to resonate further downfield due to their proximity to the electron-withdrawing phosphine oxide group. The signal for these protons will be a doublet of doublets. The larger coupling constant will be due to the ³JH-H coupling with the adjacent meta protons, and a smaller coupling will arise from the ³JP-H coupling through three bonds to the phosphorus atom.

-

Hmeta Protons: These protons are expected to resonate slightly upfield compared to the ortho protons. Their signal will also appear as a doublet of doublets, with the larger coupling constant from the ³JH-H coupling to the ortho protons and a smaller coupling from the four-bond 4JP-H coupling to the phosphorus atom.

The expected splitting pattern is a classic AA'BB'X system (where X is the ³¹P nucleus), which often simplifies to a pair of pseudo-doublets of doublets at high magnetic fields.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Hortho | 7.6 - 7.8 | Doublet of Doublets (dd) | ³JH-H ≈ 8-9 Hz, ³JP-H ≈ 11-13 Hz |

| Hmeta | 7.4 - 7.6 | Doublet of Doublets (dd) | ³JH-H ≈ 8-9 Hz, 4JP-H ≈ 2-4 Hz |

Table 1. Predicted ¹H NMR Data for Tris(p-chlorophenyl)phosphine Oxide.

The Causality Behind Experimental Choices in NMR Spectroscopy

The choice of solvent, concentration, and instrument parameters are critical for obtaining a high-quality ¹H NMR spectrum.

-

Solvent Selection: A deuterated solvent, such as deuterated chloroform (CDCl₃), is used to avoid a large solvent signal that would otherwise obscure the analyte's signals[3]. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: An appropriate concentration (typically 5-25 mg in 0.5-0.7 mL of solvent for ¹H NMR) is necessary to achieve a good signal-to-noise ratio without causing line broadening due to aggregation or viscosity effects.

-

Instrument Frequency: Higher field NMR spectrometers (e.g., 400 MHz or higher) provide better signal dispersion, which is crucial for resolving complex multiplets and accurately determining coupling constants in aromatic systems.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of solid tris(p-chlorophenyl)phosphine oxide.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of tris(p-chlorophenyl)phosphine oxide directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

2. NMR Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

Set the appropriate acquisition parameters for a ¹H NMR experiment:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals corresponding to the Hortho and Hmeta protons. The integration ratio should be 1:1.

-

Analyze the multiplicities and measure the coupling constants for each signal.

Figure 2. Workflow for acquiring the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide.

Trustworthiness and Self-Validation

The protocol described above includes several self-validating steps to ensure the integrity of the acquired data. The use of an internal standard (TMS) provides a reliable reference for chemical shifts. The expected 1:1 integration ratio of the two aromatic signals serves as an internal check on the purity of the sample and the correct assignment of the peaks. Furthermore, the characteristic doublet of doublets splitting pattern, with predictable coupling constants, provides strong evidence for the proposed structure. Any deviation from these expected values would warrant further investigation into the sample's purity or structural integrity.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of tris(p-chlorophenyl)phosphine oxide. By leveraging data from analogous compounds and fundamental NMR principles, a detailed prediction of the spectrum has been presented, including chemical shifts, multiplicities, and coupling constants. The provided experimental protocol offers a robust methodology for acquiring high-quality data. This guide serves as a valuable resource for researchers and scientists working with this and related organophosphorus compounds, facilitating accurate structural analysis and characterization.

References

-

Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material for Direct C-OH/P(O)-H Dehydration Coupling Forming Phosphine Oxides. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (2017, April 28). Consecutive dynamic resolutions of phosphine oxides. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide. Retrieved from [Link]

-

Ereztech. (n.d.). Tris(4-chlorophenyl)phosphine. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2022, January 6). Making Triphenylphosphine oxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]

-

PubChem. (n.d.). Triphenylphosphine Oxide. Retrieved from [Link]

Sources

Technical Monograph: Tris(4-chlorophenyl)phosphine Oxide

Executive Summary

Tris(4-chlorophenyl)phosphine oxide (CAS RN: 4576-56-1 ) is a symmetric organophosphorus compound characterized by high thermal stability and a distinct capacity for intermolecular hydrogen bonding.[1] Unlike its reduced phosphine counterpart, which serves primarily as a soft Lewis base ligand in transition metal catalysis, the oxide form is prominent in crystal engineering and materials science . Its phosphoryl oxygen (

Nomenclature & Structural Identity

The precise identification of this compound is critical, as it is frequently confused with its precursor, tris(4-chlorophenyl)phosphine (CAS 1159-54-2).

| Identifier | Value |

| IUPAC Name | Tris(4-chlorophenyl)phosphane oxide |

| CAS Index Name | Phosphine oxide, tris(4-chlorophenyl)- |

| CAS Registry Number | 4576-56-1 |

| Molecular Formula | |

| SMILES | Clc1ccc(cc1)P(=O)(c2ccc(Cl)cc2)c3ccc(Cl)cc3 |

| InChI Key | IQKSLJOIKWOGIZ-UHFFFAOYSA-N (Note: Shared skeleton, check oxidation state) |

Structural Analysis

The molecule adopts a distorted tetrahedral geometry around the central phosphorus atom (

-

Electronic Character: The chlorine substituents at the para positions exert an electron-withdrawing inductive effect (-I), reducing the electron density at the phosphorus center compared to triphenylphosphine oxide.

-

Dipole Moment: The

bond is highly polarized, creating a significant dipole that drives its solubility in polar organic solvents and its utility as a crystallization aid.

Physicochemical Profile

The following data represents the standard physicochemical properties for the oxide form.

| Property | Metric | Source Validation |

| Molecular Weight | 381.62 g/mol | Calculated |

| Physical State | White crystalline solid | [ChemicalBook, 2023] |

| Melting Point | 175 – 177 °C | [CAS Common Chemistry, 2025] |

| Boiling Point | ~524 °C (Predicted) | [ChemicalBook, 2023] |

| Density | ~1.41 g/cm³ | Predicted |

| Solubility | Soluble in | Experimental observation |

Synthesis & Production Protocols

Two primary pathways exist for the synthesis of tris(4-chlorophenyl)phosphine oxide. Method A is the direct construction of the skeleton, while Method B is the oxidation of the pre-formed phosphine.

Method A: Grignard Synthesis (Primary Route)

This method builds the phosphorus-carbon bonds directly using Phosphorus Oxychloride (

Reagents:

-

4-Chlorophenylmagnesium bromide (Grignard reagent)[2]

-

Phosphorus oxychloride (

) -

Solvent: Anhydrous THF or Diethyl Ether

Protocol:

-

Grignard Formation: React 1-bromo-4-chlorobenzene with magnesium turnings in anhydrous THF under

atmosphere to generate 4-chlorophenylmagnesium bromide.[2] -

Addition: Cool the Grignard solution to 0°C. Slowly add a solution of

(0.33 equivalents relative to Grignard) dropwise.-

Mechanism:[3] Three successive nucleophilic attacks occur at the phosphorus center, displacing chloride ions.

-

-

Reflux: Warm to room temperature and reflux for 3–4 hours to ensure complete substitution.

-

Quench: Hydrolyze the mixture with dilute

or saturated -

Purification: Extract with DCM, dry over

, and recrystallize from ethanol/hexane to yield white needles.

Method B: Oxidation of Phosphine (Secondary Route)

Often used when the phosphine is available or recovered from catalytic cycles (e.g., Wittig reaction byproducts).

Reagents:

-

Oxidant: Hydrogen Peroxide (30%) or tert-Butyl Hydroperoxide (TBHP)

Protocol:

-

Dissolve the phosphine in DCM.

-

Add excess oxidant slowly at 0°C.

-

Stir at room temperature for 1 hour (reaction is usually rapid).

-

Wash with sodium bisulfite (to remove excess peroxide) and water.

-

Evaporate solvent to yield the oxide quantitatively.

Synthesis Pathway Diagram

Figure 1: Synthetic pathways distinguishing the direct Grignard route (Green) from the oxidation route (Red).

Applications in Research & Development

Crystal Engineering & Supramolecular Chemistry

Tris(4-chlorophenyl)phosphine oxide is a valuable tool in crystallography. The

-

Mechanism: The electron-withdrawing chlorine atoms increase the acidity of the aromatic

protons, enhancing the strength of the intermolecular hydrogen bonds compared to the non-chlorinated triphenylphosphine oxide. -

Utility: It is used to co-crystallize hard-to-crystallize compounds by acting as a rigid H-bond acceptor template.

Catalysis Stabilization

While the phosphine is the active ligand in cross-coupling (Suzuki, Heck), the oxide plays a role in Lanthanide catalysis .

-

Case Study: In the epoxidation of

-unsaturated ketones, tris(aryl)phosphine oxides stabilize chiral Lanthanum-BINOL complexes. The electron-deficient nature of the 4-chlorophenyl group (compared to phenyl) modulates the Lewis acidity of the Lanthanum center, often improving enantioselectivity and yield [Kino et al., 2004].

Flame Retardancy

As an organophosphorus compound with high chlorine content, it exhibits synergistic flame retardant properties. The phosphorus promotes char formation, while the chlorine provides gas-phase radical quenching.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Statement | Precautionary Measure (P-Code) |

| Skin Irritation | H315 : Causes skin irritation. | P280 : Wear protective gloves/clothing.[7][8][9] |

| Eye Irritation | H319 : Causes serious eye irritation.[9] | P305+P351+P338 : Rinse cautiously with water.[7][8] |

| STOT - SE | H335 : May cause respiratory irritation. | P261 : Avoid breathing dust/fume.[9] |

Storage: Store in a cool, dry place under inert atmosphere (

References

-

CAS Common Chemistry. (2025).[7] Tris(4-chlorophenyl)phosphine oxide (CAS 4576-56-1).[1][4][10] American Chemical Society.[3][10] Link[10]

-

ChemicalBook. (2023). Tri(4-chlorophenyl)phosphine oxide Properties and Suppliers.Link

-

Kino, R., Daikai, K., et al. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. Organic & Biomolecular Chemistry. (Contextual reference for electronic effects of halo-substituted phosphine oxides). Link

-

Glidewell, C., et al. (1996). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Acta Crystallographica.[11] (Crystal structure comparison). Link

-

National Institutes of Health (NIH). (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.[12] PMC. Link

Sources

- 1. Tri(4-chlorophenyl)phosphine oxide | 4576-56-1 [chemicalbook.com]

- 2. mabel.wwu.edu [mabel.wwu.edu]

- 3. researchgate.net [researchgate.net]

- 4. TRIS(4-CHLOROPHENYL)PHOSPHINE | 1159-54-2 [chemicalbook.com]

- 5. Tris(4-chlorophenyl)phosphine (CAS 1159-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Tris(4-chlorophenyl) phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Tris(p-chlorophenyl)phosphine Oxide in Modern Catalysis

Introduction

Tris(p-chlorophenyl)phosphine oxide (TCPO) is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-chlorophenyl groups. While its corresponding phosphine, tris(p-chlorophenyl)phosphine, is well-documented as a ligand in transition metal catalysis, the utility of the phosphine oxide itself is a more nuanced and emergent area of research.[1][2] Historically viewed as a stable, often-undesired byproduct of reactions involving phosphines, recent advancements have repositioned phosphine oxides like TCPO as valuable catalysts and catalytic additives in their own right.

This guide provides an in-depth exploration of the catalytic applications of tris(p-chlorophenyl)phosphine oxide, offering researchers and drug development professionals a synthesis of technical knowledge, field-proven insights, and detailed experimental protocols. We will delve into its role in key organic transformations, explaining the chemical principles that underpin its utility and providing a framework for its practical application.

Physicochemical Properties of Tris(p-chlorophenyl)phosphine Oxide

A foundational understanding of TCPO's properties is crucial for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂Cl₃OP | [3] |

| Molecular Weight | 381.62 g/mol | N/A |

| Appearance | White to off-white powder/crystals | [4] |

| Melting Point | 188-191 °C | N/A |

| Solubility | Soluble in many organic solvents like Dichloromethane, THF, Toluene. Poorly soluble in non-polar solvents like hexane. | N/A |

| P=O Bond | The P=O bond is highly polar and strong, which is a key feature influencing its catalytic activity. | [5] |

Application 1: Organocatalysis in Alcohol Halogenation (Catalytic Appel Reaction)

The Appel reaction is a classic method for converting alcohols to alkyl halides using a stoichiometric amount of triphenylphosphine and a tetrahalomethane.[6][7] A significant drawback of this reaction is the production of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate product purification. A major advancement in this area is the development of a catalytic version of the Appel reaction, where a phosphine oxide serves as the catalyst.[8][9]

Causality of Catalytic Activity

In this catalytic cycle, the phosphine oxide is not a waste product but the active catalytic species. The reaction is driven by a stoichiometric activating agent, such as oxalyl chloride or thionyl chloride, which reacts with the phosphine oxide to form a reactive halophosphonium salt in situ.[10][11] This intermediate then activates the alcohol for nucleophilic attack by the halide. The key to the catalytic turnover is the regeneration of the phosphine oxide from the resulting alkoxyphosphonium salt, a process driven by the formation of the thermodynamically stable P=O double bond.[11] Tris(p-chlorophenyl)phosphine oxide is an excellent candidate for this reaction due to its stability and the electron-withdrawing nature of the chloro-substituents, which can influence the reactivity of the intermediate phosphonium salts.

Protocol: Catalytic Chlorination of a Primary Alcohol

This protocol describes the chlorination of benzyl alcohol as a representative primary alcohol using catalytic tris(p-chlorophenyl)phosphine oxide and oxalyl chloride as the stoichiometric chlorinating agent.

Materials:

-

Tris(p-chlorophenyl)phosphine oxide (TCPO) (Catalyst, 5-10 mol%)

-

Benzyl alcohol (Substrate, 1.0 equiv)

-

Oxalyl chloride (Activating/Chlorinating Agent, 1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stir bar

-

Septum and needle for inert atmosphere

-

Ice bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tris(p-chlorophenyl)phosphine oxide (e.g., 0.1 mmol, 10 mol%) and anhydrous dichloromethane (e.g., 5 mL).

-

Addition of Alcohol: Add benzyl alcohol (e.g., 1.0 mmol, 1.0 equiv) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial as the reaction with oxalyl chloride is exothermic.

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 10-15 minutes. Vigorous gas evolution (CO and CO₂) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure benzyl chloride.

Self-Validation and Trustworthiness:

-

Expected Outcome: High conversion of the alcohol to the corresponding chloride (typically >90% yield).

-

Troubleshooting: If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary. Ensure all reagents and solvents are anhydrous, as water will consume the oxalyl chloride and deactivate the catalyst.

-

Safety: Oxalyl chloride is corrosive and toxic. This reaction should be performed in a well-ventilated fume hood. The quenching step should be done slowly and carefully due to gas evolution.

Application 2: Ancillary Ligand for Stabilization in Asymmetric Catalysis

While phosphine oxides are not typically primary ligands for late transition metals like palladium, they have demonstrated significant utility as additives or ancillary ligands in lanthanide-catalyzed reactions. Their strong P=O dipole can coordinate to Lewis acidic metal centers, modifying the catalyst's electronic properties and steric environment.

Causality of Catalytic Enhancement

A notable example is the use of tris(4-fluorophenyl)phosphine oxide in a lanthanum-chiral BINOL catalyst system for the highly enantioselective epoxidation of α,β-unsaturated ketones.[12] The study revealed that the triarylphosphine oxide additive was crucial for stabilizing the chiral lanthanum complex, leading to significantly higher yields and enantioselectivities. The coordination of the phosphine oxide's oxygen atom to the lanthanum center is believed to prevent catalyst deactivation and aggregation, thereby maintaining a highly active and enantioselective catalytic species.

The electronic nature of the para-substituent on the triarylphosphine oxide was found to be critical. The study demonstrated that phosphine oxides with electron-withdrawing substituents (like -F) were more effective than those with electron-donating substituents (like -OCH₃).[12] This suggests that tris(p-chlorophenyl)phosphine oxide, with its electron-withdrawing chlorine atoms, would be a highly effective additive in this type of catalytic system.

Protocol: Asymmetric Epoxidation of Chalcone (General Protocol by Analogy)

This protocol is adapted from the work of Inanaga and colleagues and describes the asymmetric epoxidation of chalcone, illustrating the role of a triarylphosphine oxide as a crucial additive.[12]

Materials:

-

La(O-iPr)₃ (Lanthanum isopropoxide)

-

(R)-BINOL (Chiral Ligand)

-

Tris(p-chlorophenyl)phosphine oxide (TCPO) (Additive)

-

Chalcone (Substrate)

-

Cumene hydroperoxide (CMHP) (Oxidant)

-

Anhydrous Tetrahydrofuran (THF)

-

Molecular sieves (4 Å)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under argon, add La(O-iPr)₃ (0.1 mmol), (R)-BINOL (0.1 mmol), and tris(p-chlorophenyl)phosphine oxide (0.3 mmol).

-

Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes. This step forms the active chiral catalyst complex.

-

-

Reaction Setup:

-

In a separate flask, dissolve chalcone (1.0 mmol) in anhydrous THF (1.0 mL).

-

Add powdered 4 Å molecular sieves to the chalcone solution.

-

-

Initiation of Reaction:

-

Add the prepared catalyst solution to the flask containing the chalcone and molecular sieves.

-

Add cumene hydroperoxide (CMHP, ~80% in cumene, 1.5 mmol) to the reaction mixture.

-

-

Reaction Progression:

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.

-

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral epoxide. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

-

Self-Validation and Trustworthiness:

-

Expected Outcome: The reaction is expected to produce the corresponding epoxy ketone in good yield and with high enantioselectivity (potentially >95% ee).

-

Causality Check: Running a control experiment without tris(p-chlorophenyl)phosphine oxide should result in a significant drop in both yield and enantioselectivity, confirming its crucial role in stabilizing the catalyst.

-

Substituent Effect: Based on the referenced study, using an electron-donating phosphine oxide like tris(p-methoxyphenyl)phosphine oxide would likely result in lower yields compared to TCPO.

Synthesis of Tris(p-chlorophenyl)phosphine Oxide

The most straightforward method for preparing TCPO is the oxidation of its corresponding phosphine, tris(p-chlorophenyl)phosphine.

Protocol: Synthesis via Oxidation

Materials:

-

Tris(p-chlorophenyl)phosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Acetone or Dichloromethane (DCM)

-

Stir plate and magnetic stir bar

-

Beaker or round-bottom flask

Procedure:

-

Dissolution: Dissolve tris(p-chlorophenyl)phosphine (1.0 equiv) in a suitable solvent like acetone or DCM in a flask.

-

Oxidation: While stirring at room temperature, slowly add a slight excess of 30% hydrogen peroxide (approx. 1.1-1.2 equiv) dropwise. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored by TLC, observing the disappearance of the starting phosphine and the appearance of the more polar phosphine oxide.

-

Isolation:

-

If the product precipitates from the reaction mixture upon completion, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between DCM and water. The organic layer is separated, dried over Na₂SO₄, and concentrated.

-

-

Purification: The crude tris(p-chlorophenyl)phosphine oxide can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure product as a white solid.

Conclusion

Tris(p-chlorophenyl)phosphine oxide, far from being an inert byproduct, is a versatile and valuable compound in modern catalysis. Its utility as a robust organocatalyst in Appel-type halogenations transforms a historically stoichiometric reaction into an efficient catalytic process. Furthermore, its role as a stabilizing ancillary ligand in metal-catalyzed asymmetric synthesis opens new avenues for enhancing catalyst performance and stability. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate TCPO into their synthetic strategies, leveraging its unique properties to achieve their chemical objectives in drug discovery and materials science.

References

- Wada, M. and Higashizaki, S. (1984). Tris(2,4,6-trimethoxyphenyl)phosphine: a new, strong, and air-stable Lewis base catalyst.

-

Huber, T., et al. (2022). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. Catalysis Science & Technology, 12, 6136-6147. [Link]

-

Kino, R., Daikai, K., Kawanami, T., Furuno, H., and Inanaga, J. (2004). Remarkable effect of tris(4-fluorophenyl)phosphine oxide on the stabilization of chiral lanthanum complex catalysts. A new and practical protocol for the highly enantioselective epoxidation of conjugated enones. Organic & Biomolecular Chemistry, 2, 1822-1824. [Link]

- Fun, H. K., et al. (1996). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine.

-

Obeid, S., et al. (2019). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. [Link]

- Ladd, C. L. (2017). Tris(4‐fluorophenyl)phosphine. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-6.

- Adachi, K., et al. (2021). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polya. Polyolefins Journal, 8, 49-62.

-

Betz, R. (2016). Tris(4-chlorophenyl) phosphate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1641–1644. [Link]

-

Van der Vlugt, J. I., et al. (2011). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. The Journal of Organic Chemistry, 76(16), 6749–6767. [Link]

- Shawkataly, O. B., et al. (1997). Tris(3-chlorophenyl)phosphine Oxide.

- Tönjes, J., et al. (2017). Phosphine Oxide-Catalyzed Chlorination Reactions of Alcohols under Appel Conditions. Synfacts, 13(08), 0835.

- Grabulosa, A., et al. (2021). Asymmetric Synthesis of P-Stereogenic Secondary Phosphine Oxides (SPOs).

-

Denton, R., et al. (2010). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Chemical Communications, 46, 3788-3790. [Link]

-

Cheméo. Chemical Properties of Tris(4-chlorophenyl)phosphine (CAS 1159-54-2). [Link]

- Waschbüsch, R. (2020).

- Keglevich, G., et al. (2021). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. The Journal of Organic Chemistry, 86(21), 15008–15017.

- Stark, M. A., Riermeier, T., and Beller, M. (2000). A New Palladium-Catalyzed P-C Coupling Reaction: Synthesis of Triarylphosphine Oxides and Diarylmethylphosphine Oxides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(9), 1703-1711.

- Guram, A. S., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Accounts of Chemical Research, 52(11), 3149–3162.

- Denton, R., et al. (2010). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditionsw. RSC Publishing.

-

Stark, M. A., Riermeier, T., and Beller, M. (2000). A New Palladium-Catalyzed P-C Coupling Reaction: Synthesis of Triarylphosphine Oxides and Diarylmethylphosphine Oxides. Taylor & Francis Online. [Link]

- DE102005012879A1. (2008). Method for Chlorinating Alcohols.

- He, Z., et al. (2023). Palladium-catalyzed coupling of aryl sulfonium salts with [TBA][P(SiCl3)2] for the construction of tertiary phosphines. Chemical Science, 14, 1871-1877.

-

Shields, J. D., et al. (2015). Palladium-Catalyzed α-Arylation of Benzylic Phosphine Oxides. Organic Letters, 17(12), 3042–3045. [Link]

- J&K Scientific LLC. (2025). Appel Reaction.

-

Ereztech. Tris(4-chlorophenyl)phosphine. [Link]

- Tachrim, Z. P., et al. (2018). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6. Arkivoc, 2018(7), 341-348.

- Berkowitz, W. F. (2015). Can anyone help me to convert Triphenyl phosphine oxide into Triphenyl phosphine in simple methods?

Sources

- 1. Tris(4-chlorophenyl)phosphine | CAS 1159-54-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]